7-Propyl spirolactone
CAS No.: 76676-33-0
Cat. No.: VC0004596
Molecular Formula: C25H36O3
Molecular Weight: 384.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 76676-33-0 |
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Molecular Formula | C25H36O3 |
Molecular Weight | 384.6 g/mol |
IUPAC Name | (7S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-propan-2-ylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
Standard InChI | InChI=1S/C25H36O3/c1-15(2)18-14-16-13-17(26)5-9-23(16,3)19-6-10-24(4)20(22(18)19)7-11-25(24)12-8-21(27)28-25/h13,15,18-20,22H,5-12,14H2,1-4H3/t18-,19-,20-,22+,23-,24-,25+/m0/s1 |
Standard InChI Key | GIMMPTDKHYFNQT-BTRFTSHOSA-N |
Isomeric SMILES | CC(C)[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C |
SMILES | CC(C)C1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C |
Canonical SMILES | CC(C)C1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C |
Chemical Identity and Structural Characteristics
Molecular Architecture
7-Propyl spirolactone possesses the molecular formula C25H36O3 and a molecular weight of 384.6 g/mol. Its IUPAC name, (7S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-propan-2-ylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione, highlights three critical features:
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A steroidal backbone common to all spirolactones
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A propyl substituent at the C7 position
The C7 propyl group distinguishes it from spironolactone (CAS 52-01-7), which contains a 7α-acetylthio moiety . This structural variation likely alters receptor binding kinetics and metabolic stability, though experimental confirmation remains pending.
Table 1: Comparative Molecular Properties
Synthesis Challenges
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Androstenolone Derivatization: Starting from 3β-hydroxy-5-androsten-17-one, sequential ethynylation, carboxylation, and cyclization could yield the core structure.
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C7 Functionalization: Introducing the propyl group via nucleophilic substitution or Friedel-Crafts alkylation at the C7 position, followed by lactonization.
Key hurdles include stereochemical control at C7 and preventing lactone ring opening during purification .
Pharmacological Profile and Mechanism
Mineralocorticoid Receptor Antagonism
Like spironolactone, 7-propyl spirolactone likely acts as a competitive aldosterone antagonist by binding to mineralocorticoid receptors (MRs) in renal distal tubules . Molecular modeling predicts:
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The γ-lactone engages hydrogen bonding with Gln776 and Arg817 residues
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The C7 propyl extends into a hydrophobic pocket, potentially enhancing binding affinity over spironolactone’s acetylthio group .
Table 2: Predicted Receptor Binding Parameters
Parameter | 7-Propyl Spirolactone | Spironolactone |
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Binding Affinity (nM) | Not tested | 0.1–1.0 |
Selectivity (MR vs. AR) | Unknown | 1:10 (MR:AR) |
Diuretic and Antihypertensive Effects
While direct studies are absent, spirolactones generally promote sodium excretion (natriuresis) while conserving potassium. In rat models, spironolactone achieves peak diuresis at 100 mg/kg, reducing systolic blood pressure by 15–25 mmHg . The propyl group’s electron-donating effects may prolong 7-propyl spirolactone’s half-life, but this requires pharmacokinetic validation.
Endocrine and Reproductive Implications
Estrous Cycle Modulation
High-dose spironolactone (100 mg/kg/day) prolongs diestrus in female rats by suppressing ovarian follicle development . If 7-propyl spirolactone exhibits similar estrogenic modulation, it could impair fertility—a critical consideration for chronic use.
Parameter | 7-Propyl Spirolactone | Spironolactone |
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LD50 (rat, i.p.) | Unknown | 277 mg/kg |
Teratogenicity | Unknown | Negative (mice) |
Carcinogenicity | Unknown | IARC Group 3 |
The propyl group introduces unknown metabolic pathways. Unlike spironolactone’s sulfur-containing metabolites (e.g., canrenone), 7-propyl spirolactone may generate propionaldehyde derivatives, necessitating hepatotoxicity screening .
Research Gaps and Future Directions
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Synthetic Optimization: Developing stereoselective routes to produce gram-scale quantities for testing .
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Receptor Profiling: Radioligand binding assays against MR, AR, and progesterone receptors.
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Pharmacokinetics: Assessing oral bioavailability, protein binding, and elimination half-life in murine models.
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Therapeutic Efficacy: Head-to-head comparisons with spironolactone in hypertension and heart failure models.
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